n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide
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Overview
Description
n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide is a compound that features both pyrazole and indole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide typically involves the condensation of pyrazole-4-carbaldehydes with indole derivatives. One common method includes the use of chloro(trimethyl)silane in pyridine at 90°C under ambient air conditions . This method facilitates the formation of the desired product in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole and indole moieties allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of inflammation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide is unique due to its combination of pyrazole and indole rings, which are both known for their significant biological activities. This dual functionality makes it a versatile compound in medicinal chemistry, offering potential advantages over other similar compounds.
Conclusion
This compound is a compound of great interest in various scientific fields due to its unique structure and potential biological activities. Its synthesis, chemical reactions, and applications make it a valuable subject for further research and development.
Properties
CAS No. |
827318-31-0 |
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Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]butanamide |
InChI |
InChI=1S/C15H16N4O/c1-2-3-15(20)18-12-5-4-10-6-13(19-14(10)7-12)11-8-16-17-9-11/h4-9,19H,2-3H2,1H3,(H,16,17)(H,18,20) |
InChI Key |
DDVWTMCJBGRGOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)C=C(N2)C3=CNN=C3 |
Origin of Product |
United States |
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